molecular formula C23H16ClN3O5S B265297 Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B265297
M. Wt: 481.9 g/mol
InChI Key: NQICCPBEZQZKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of chromeno[2,3-c]pyrrole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not yet fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It also inhibits the activity of certain enzymes, such as topoisomerase and HDAC, which are involved in cancer progression. In the case of Alzheimer's disease, it inhibits the formation of amyloid-beta peptides by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that prevents the spread of cancer. It also inhibits cell proliferation and disrupts the cell cycle, which are essential processes for cancer progression. In the case of Alzheimer's disease, it inhibits the formation of amyloid-beta peptides, which are responsible for the disease's progression.

Advantages and Limitations for Lab Experiments

Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several advantages and limitations for lab experiments. One of the advantages is its potent anticancer and anti-Alzheimer's activity, which makes it a promising candidate for drug development. However, its synthesis is complex and requires several steps, which can be a limitation for large-scale production. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to develop a drug based on this compound.

Future Directions

Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several potential future directions. One of the directions is to further study its mechanism of action to develop a more potent drug based on this compound. Additionally, its anticancer and anti-Alzheimer's activity can be further explored to develop a drug with fewer side effects. Another direction is to develop a more efficient synthesis method for large-scale production of this compound. Finally, its potential applications in other diseases can also be explored to develop a drug with broader therapeutic applications.
Conclusion:
In conclusion, Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a promising compound with significant potential applications in medicinal chemistry. Its potent anticancer and anti-Alzheimer's activity make it a promising candidate for drug development. However, its complex synthesis and unclear mechanism of action can be limitations for large-scale production and drug development. Further studies are needed to explore its potential applications in other diseases and develop a drug with broader therapeutic applications.

Synthesis Methods

Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been synthesized using several methods. One of the most commonly used methods involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 7-chloro-3,4-dihydro-2H-chromen-3,9-dione in the presence of a base. The resulting intermediate is then reacted with methyl 4-bromobenzoate to obtain the final product.

Scientific Research Applications

Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta peptides, which are responsible for the disease's progression.

properties

Product Name

Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C23H16ClN3O5S

Molecular Weight

481.9 g/mol

IUPAC Name

methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H16ClN3O5S/c1-3-16-25-26-23(33-16)27-18(11-4-6-12(7-5-11)22(30)31-2)17-19(28)14-10-13(24)8-9-15(14)32-20(17)21(27)29/h4-10,18H,3H2,1-2H3

InChI Key

NQICCPBEZQZKHG-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)C(=O)OC

Canonical SMILES

CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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